5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H18N4S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Noncovalent Interactions and Crystallography
- Quantitative Assessment of Noncovalent Interactions : A study on adamantane-1,3,4-thiadiazole hybrids, including analyses on their crystallography and quantum theory of atoms-in-molecules (QTAIM), provided insights into the nature of intra- and intermolecular interactions. These findings underline the compound's potential in designing materials with specific physical properties (El-Emam et al., 2020).
Biological Activities and Potential Therapeutic Applications
- Anti-inflammatory and Analgesic Activities : Novel acridine derivatives of thiadiazole were synthesized and tested for anti-inflammatory and analgesic effects. The study offers insights into the compound's potential as a lead for developing new therapeutic agents (Kothamunireddy & Galla, 2021).
- Antimicrobial and Antifungal Activities : Research on thiadiazole derivatives highlighted their effectiveness against various microbial strains, indicating their potential in addressing resistance issues and developing new antimicrobial agents (Makwane et al., 2018).
Material Science and Chemistry
- Synthesis and Characterization of Hybrid Molecules : The microwave-assisted synthesis of compounds incorporating thiadiazole and their biological activity screenings (antimicrobial, antilipase, and antiurease) suggest these derivatives have potential applications in pharmaceutical development and as bioactive materials (Başoğlu et al., 2013).
Spectroscopy and Fluorescence Studies
- Fluorescence Effects and Molecular Aggregation : Spectroscopic studies on derivatives show interesting fluorescence effects, which can be attributed to molecular aggregation and amino group position. Such properties are crucial for developing fluorescent markers and sensors in biological and chemical research (Matwijczuk et al., 2018).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22031 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed.
Result of Action
Given the wide range of pharmacological activities of piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability.
Properties
IUPAC Name |
5-[2-(4-methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-8-2-5-14(6-3-8)7-4-9-12-13-10(11)15-9/h8H,2-7H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZLQYAESVSLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.